molecular formula C6H4BrN3S B1331836 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 93752-20-6

6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No.: B1331836
CAS No.: 93752-20-6
M. Wt: 230.09 g/mol
InChI Key: AOLQXGYCKFKIPQ-UHFFFAOYSA-N
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Description

6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a brominated fused heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. The presence of both a bromine atom and a thione group on the imidazo[4,5-b]pyridine scaffold makes this molecule a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, and for the formation of various derivatives through alkylation or acylation of the thione functionality . Researchers utilize this scaffold, and closely related structures such as 1h-imidazo[4,5-b]pyridine-2-thiol and 6-bromo-3h-oxazolo[4,5-b]pyridin-2-one, in the design and synthesis of novel bioactive molecules . The imidazo[4,5-b]pyridine core is a privileged structure in the development of kinase inhibitors and other therapeutic agents, giving this bromo-thione derivative significant research value as a key building block. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLQXGYCKFKIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358729
Record name 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93752-20-6
Record name 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield the corresponding thiol or thioether derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity : Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit antimicrobial properties. The thione group enhances the interaction of these compounds with bacterial enzymes, making them potential candidates for developing new antibiotics .

Anticancer Properties : Several studies have explored the anticancer potential of imidazo[4,5-b]pyridine derivatives. These compounds can inhibit specific kinases involved in cancer cell proliferation, thus serving as scaffolds for designing targeted cancer therapies .

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Organic Synthesis Applications

Synthesis of Heterocycles : this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it useful in creating complex molecular architectures .

Green Chemistry : The compound has been utilized in solvent-free reactions and multi-component reactions (MCRs), promoting environmentally friendly synthetic methodologies. This aligns with contemporary trends in green chemistry aimed at reducing hazardous waste and improving reaction efficiency .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityPotential to inhibit bacterial growth; derivatives show effective results ,
Anticancer PropertiesInhibition of cancer cell proliferation through kinase modulation ,
Anti-inflammatory EffectsModulation of inflammatory pathways; potential treatment for arthritis
Organic SynthesisBuilding block for heterocycles; used in solvent-free reactions
Green ChemistryPromotes environmentally friendly synthetic methodologies

Case Studies

  • Antimicrobial Study : A recent study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of bacterial enzyme activity related to cell wall synthesis.
  • Cancer Research : A series of experiments indicated that the compound could effectively inhibit specific kinases associated with tumor growth in vitro. Further studies are required to evaluate its efficacy in vivo and its potential as a therapeutic agent.
  • Inflammation Modulation : In vitro studies showed that this compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism by which 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione exerts its effects is primarily through its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound has been shown to interfere with signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Functional Group Variations: Thione vs. Ketone

Replacing the thiocarbonyl group with a ketone (2-one derivatives) alters reactivity and biological interactions. For example:

  • 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS: 148038-83-9) lacks sulfur, reducing its ability to form sulfur-specific interactions but retains planar geometry. It is widely used in alkylation reactions to introduce methyl, allyl, or benzyl groups .
  • Thione derivatives exhibit enhanced nucleophilicity at sulfur, enabling reactions like cyclization with 1-chloropropanal to form tricyclic thiazino-imidazopyridines .

Halogen Substitution: Bromo vs. Chloro

  • 6-Chloro-1H-imidazo[4,5-b]pyridine-2(3H)-thione (CAS: 19918-37-7) shares the thione functionality but replaces bromine with chlorine. While its reactivity profile is similar, bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems .
  • Nitration studies show bromo derivatives undergo selective substitution at position 5, whereas chloro analogues may exhibit divergent regioselectivity .

Biological Activity

6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS Number: 93752-20-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiproliferative effects, antimicrobial activity, and mechanisms of action.

  • Molecular Formula : C₆H₄BrN₃S
  • Molecular Weight : 230.09 g/mol
  • CAS Number : 93752-20-6
  • Structure : The compound features a bromine atom and a thione group, contributing to its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • In a study evaluating the cytotoxicity of various compounds against human tumor cell lines, this compound demonstrated significant antiproliferative activity with IC₅₀ values ranging from 1.5 to 10 μM across different cancer types (breast, lung, and prostate) .
  • Mechanism of Action :
    • The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to vascular endothelial growth factor receptor 2 (VEGFR-2). Inhibition of VEGFR-2 can impede angiogenesis and tumor growth .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Antimicrobial Efficacy

A series of tests against various bacterial strains revealed:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus with MIC values as low as 12.5 µg/ml.
  • Gram-negative Bacteria : Showed moderate activity against Escherichia coli (MIC = 25 µg/ml) .

Structure-Activity Relationship (SAR)

The presence of the bromine atom and the thione functional group in the imidazopyridine structure is critical for its biological activity. Modifications to these groups can significantly alter potency and selectivity against various biological targets.

ModificationEffect on Activity
Bromine SubstitutionEnhances antiproliferative activity
Thione GroupEssential for antimicrobial properties

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione derivatives, and how are reaction conditions optimized?

  • Methodology : Alkylation reactions using reagents like allylbromide or benzyl chloride in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base are common. Reactions typically proceed under reflux (24–72 hours) and are monitored via TLC. Purification involves column chromatography (ethyl acetate/hexane) and recrystallization (methanol or ethanol). For example, 3-allyl and 3-benzyl derivatives are synthesized with yields up to 85% under these conditions .
  • Optimization : Catalysts like tetra-n-butylammonium bromide improve reaction efficiency, while solvent polarity and temperature adjustments refine crystallinity .

Q. How is the structural conformation of derivatives confirmed post-synthesis?

  • Techniques : X-ray crystallography is pivotal. Key parameters include dihedral angles between fused rings (e.g., 70.28° for 3-allyl derivatives) and planarity deviations (<0.01 Å). Hydrogen bonding (N–H···O interactions) and π-π stacking (slippage ~0.79 Å) are quantified to confirm packing motifs .
  • Refinement : Hydrogen atoms are modeled as riding atoms with isotropic displacement parameters (Uiso = 1.2Ueq). Disorder in substituents (e.g., methylene groups) is addressed via restraints on bond lengths and anisotropic temperature factors .

Advanced Research Questions

Q. How can researchers address structural disorder in derivatives during crystallographic analysis?

  • Approach : For disordered moieties (e.g., thiazine methylenes in tricyclic derivatives), split-site refinement with occupancy ratios (e.g., 0.817:0.183) is applied. Restraints on bond lengths (e.g., S–C distances within 0.01 Å) and isotropic thermal parameters ensure model accuracy .
  • Tools : Software like SHELXL implements constraints to stabilize refinement, particularly for low-occupancy sites .

Q. What methodologies evaluate intermolecular interactions in crystalline derivatives?

  • Hydrogen Bonding : N–H···O bonds (e.g., N3–H14···O1 in 3-benzyl derivatives) form pseudo-dimers with bond lengths of ~2.85 Å. These are tabulated using crystallographic data .
  • π-π Stacking : Centroid-to-centroid distances (3.670 Å) and interplanar spacings (3.583 Å) are calculated from symmetry-related molecules. Slippage metrics correlate with electronic delocalization in the imidazopyridine core .

Q. How can bioactivity be assessed against targets like Aurora A kinase or metabotropic glutamate receptors?

  • In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., angiotensin-II antagonists) quantify receptor affinity. IC₅₀ values for Aurora A inhibitors are determined via kinase inhibition assays .
  • SAR Studies : Substituent effects (e.g., bromine position, allyl/benzyl groups) are correlated with activity. For example, 6-bromo derivatives show enhanced potency due to halogen-mediated hydrophobic interactions .

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